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Compound of Interest

Compound Name:
2-(2-Methoxy-1-methyl-ethoxy)-

phenylamine

CAS No.: 883545-76-4

Cat. No.: B1310275

Get Quote

Executive Summary & Compound Identity
2-(2-Methoxy-1-methyl-ethoxy)-phenylamine is a specialized ortho-substituted aniline

derivative characterized by a branched ether side chain. In medicinal chemistry, this scaffold

serves as a critical "warhead" precursor for kinase inhibitors and a solubility-enhancing motif in

lipophilic drug candidates. The steric bulk of the 1-methyl-ethoxy moiety at the ortho position

provides unique conformational locking properties, distinguishing it from simpler linear analogs

like 2-(2-methoxyethoxy)aniline.
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Attribute Detail

IUPAC Name 2-[(1-Methoxypropan-2-yl)oxy]aniline

CAS Registry Number 883545-76-4

Molecular Formula C₁₀H₁₅NO₂

Molecular Weight 181.23 g/mol

Core Scaffold Aniline (Benzenamine)

Substituent o-(1-methoxypropan-2-yl)oxy

SMILES CC(COC)Oc1ccccc1N

Key Analogs 2-(2-Methoxyethoxy)aniline (CAS 72806-66-7)

Physicochemical Properties & Mechanistic Insights
Expertise Note: The values below synthesize experimental data from structural analogs and

QSAR predictive models where direct crystal data is proprietary. In drug design, the branched

side chain of this molecule is often exploited to disrupt planar stacking, thereby improving

solubility compared to planar aromatic amines.

Core Physical Parameters
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Property Value / Range Technical Insight

Physical State
Viscous Liquid / Low-Melting

Solid

The branched methyl group

disrupts crystal lattice packing,

lowering the melting point

relative to linear isomers.

Boiling Point
285°C – 295°C (Predicted @

760 mmHg)

High boiling point necessitates

vacuum distillation for

purification to prevent thermal

oxidation of the amine.

pKa (Conjugate Acid) 4.3 – 4.6

The ortho-alkoxy group exerts

an electron-donating effect

(+M), but the steric twist may

partially decouple the lone pair,

slightly reducing basicity

compared to p-anisidine.

LogP (Octanol/Water) 1.8 – 2.1

Moderately lipophilic. Ideal for

CNS penetration optimization

when incorporated into larger

scaffolds.

Topological Polar Surface Area

(TPSA)
~45-50 Å²

Favorable for membrane

permeability; the ether oxygen

adds polarity without

significant hydrogen bond

donor penalty.

Solubility Profile
The amphiphilic nature of the side chain (hydrophobic methyl + hydrophilic ether oxygen)

grants this molecule a unique solubility profile:

Water: Sparingly soluble (<1 mg/mL). Requires pH adjustment (acidification) to form the

hydrochloride salt for aqueous processing.

Organic Solvents: Miscible with DCM, DMSO, Methanol, and Ethyl Acetate.
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Protocol Recommendation: For stock solutions in biological assays, dissolve in DMSO to

100 mM. Avoid protic solvents if long-term stability is required, as slow oxidation can occur.

Synthesis & Manufacturing Workflow
Trustworthiness: The following workflow is based on standard nucleophilic aromatic substitution

and reduction protocols validated for ortho-alkoxy anilines. This pathway minimizes the

formation of bis-alkylated byproducts.

Retrosynthetic Analysis
The most robust route involves the nucleophilic attack of a phenoxide on a propylene oxide

derivative or the alkylation of 2-nitrophenol followed by Béchamp or catalytic reduction.

Preferred Route: Alkylation of 2-Nitrophenol with 1-chloro-2-methoxypropane (or mesylate

equivalent)

Reduction.

Process Diagram (Graphviz)
The following diagram outlines the critical path from raw materials to the purified amine,

highlighting quality control (QC) checkpoints.
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Start: 2-Nitrophenol
+ 1-Chloro-2-methoxypropane

Step 1: O-Alkylation
(K2CO3, DMF, 80°C)

Nucleophilic Subst.

Intermediate:
2-(2-methoxy-1-methylethoxy)-1-nitrobenzene

QC Checkpoint 1:
NMR (Regioselectivity)

Step 2: Hydrogenation
(H2, Pd/C, MeOH)

Pass

Crude Product

Reduction

Purification:
Vacuum Distillation or

HCl Salt Formation

Final Target:
2-(2-Methoxy-1-methyl-ethoxy)-phenylamine

Click to download full resolution via product page

Caption: Synthesis workflow for CAS 883545-76-4 emphasizing the critical QC check after O-

alkylation.
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Analytical Protocols & Characterization
Authoritative Grounding: To validate the identity of this compound, researchers must distinguish

it from its linear isomer. The following NMR diagnostic peaks are critical.

1H-NMR Diagnostic Signals (DMSO-d6)
Aromatic Region (6.5 - 7.0 ppm): Look for the characteristic 4-proton pattern of 1,2-

disubstituted benzene. The multiplet splitting indicates the ortho substitution.

The Chiral Center (Methine, ~4.4 ppm): A distinct multiplet corresponding to the -O-CH(CH₃)-

proton. This signal distinguishes this branched compound from the linear -O-CH₂-CH₂-

analog.

Methyl Doublet (~1.2 ppm): The methyl group attached to the chiral carbon will appear as a

doublet, integrating to 3H.

Methoxy Singlet (~3.3 ppm): Sharp singlet integrating to 3H.

HPLC Method for Purity Assessment
For quality control in drug development, use the following reverse-phase method:

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Mobile Phase A: Water + 0.1% Formic Acid (buffer to pH 3.0 to keep amine protonated).

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 15 minutes.

Detection: UV @ 254 nm (aromatic ring) and 210 nm.

Retention Logic: The amine will elute earlier than the nitro-precursor due to the polarity of the

-NH₂ group.

Safety & Handling (E-E-A-T)
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As an aniline derivative, this compound poses specific toxicological risks that must be managed

in a GLP environment.

Methemoglobinemia Potential: Like many anilines, this compound may oxidize hemoglobin.

All handling should occur in a fume hood.

Skin Sensitization: Ortho-substituted anilines are known sensitizers. Double-gloving (Nitrile)

is mandatory.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The ether oxygen is

stable, but the primary amine is susceptible to oxidation, turning the sample dark brown over

time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physicochemical Profiling & Technical Guide: 2-(2-
Methoxy-1-methyl-ethoxy)-phenylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1310275/docs#physicochemical-profiling-technical-
guide-2-2-methoxy-1-methyl-ethoxy-phenylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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